molecular formula C17H17N5O2 B2646542 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 1105225-50-0

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

Cat. No.: B2646542
CAS No.: 1105225-50-0
M. Wt: 323.356
InChI Key: REVBRSGXFHKXFO-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a compound of interest due to its unique structural features and potential applications across various scientific fields. This compound's intricate molecular framework comprises a cyclopropyl group, a phenyl ring, and a pyrazolo[3,4-d]pyridazin core, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. One common method begins with the formation of the pyrazolo[3,4-d]pyridazin core, followed by the introduction of the cyclopropyl and phenyl groups. Reaction conditions often require anhydrous solvents, controlled temperatures, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production may leverage automated synthesisers and large-scale reactors to ensure consistent yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: : Leads to the formation of oxides or hydroxides.

  • Reduction: : Converts the compound into its reduced forms.

  • Substitution: : Involves the replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like potassium permanganate under acidic or basic conditions.

  • Reduction: : Employs reducing agents such as lithium aluminium hydride.

  • Substitution: : Involves reagents like halogens or other nucleophiles in the presence of a catalyst.

Major Products Formed

These reactions can yield a variety of products, including different oxidation states, reduced compounds, or substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has found applications in numerous fields due to its diverse chemical properties:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases.

  • Industry: : Applied in the development of new materials and chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide stands out due to its unique structure, which confers specific reactivity and binding properties.

List of Similar Compounds

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(6H)-yl)-N-methylacetamide

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-yl)-N-methylacetamide

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-3(4H)-yl)-N-methylacetamide

The distinct differences in substitution patterns and functional groups among these compounds lead to varied chemical and biological properties.

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-18-14(23)10-21-17(24)16-13(15(20-21)11-7-8-11)9-19-22(16)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBRSGXFHKXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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